5-Chloro-2-fluoro-4-methoxyphenol
Overview
Description
5-Chloro-2-fluoro-4-methoxyphenol is a chemical compound with the following properties:
- Empirical Formula : C7H7BClFO3
- Molecular Weight : 204.39 g/mol
- SMILES String : FC1=C(B(O)O)C=C(Cl)C(OC)=C1
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-fluoro-4-methoxyphenol consists of a phenolic ring with chlorine, fluorine, and methoxy substituents. The boronic acid group (B(O)O) is also attached to the aromatic ring.
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are scarce, it can potentially participate in various reactions typical of phenolic compounds, such as electrophilic substitutions, nucleophilic additions, and oxidative processes.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Melting Point : Not specified
- Solubility : Insoluble in water
Safety And Hazards
Information on safety and hazards is limited. Researchers should exercise caution when handling this compound.
Future Directions
Future research should focus on the following aspects:
- Synthetic Methods : Develop efficient synthetic routes for 5-Chloro-2-fluoro-4-methoxyphenol.
- Biological Activity : Investigate its potential as a drug candidate or in other applications.
- Safety Assessment : Conduct thorough safety assessments to understand any potential risks associated with its use.
Please note that the information provided here is based on available data, and further scientific investigation is essential to uncover additional details about this compound123. Researchers are encouraged to explore its properties and applications to contribute to our understanding of 5-Chloro-2-fluoro-4-methoxyphenol.
properties
IUPAC Name |
5-chloro-2-fluoro-4-methoxyphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGPRLKVIRYDMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-4-methoxyphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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